Boc-arg(boc)2-OH Boc-arg(boc)2-OH Boc-Arg(Boc)2-OH is an amino acid building block and derivative of arginine. It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity.

Brand Name: Vulcanchem
CAS No.: 97745-69-2
VCID: VC21543958
InChI: InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1
SMILES: Array
Molecular Formula: C21H38N4O8
Molecular Weight: 474.5 g/mol

Boc-arg(boc)2-OH

CAS No.: 97745-69-2

Cat. No.: VC21543958

Molecular Formula: C21H38N4O8

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-arg(boc)2-OH - 97745-69-2

Specification

CAS No. 97745-69-2
Molecular Formula C21H38N4O8
Molecular Weight 474.5 g/mol
IUPAC Name (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1
Standard InChI Key BGOFOVHACSQSIE-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Introduction

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is a complex organic compound derived from the amino acid arginine. It features multiple tert-butoxycarbonyl (Boc) protective groups, which are crucial for enhancing stability and selectivity during peptide synthesis. This compound is significant in medicinal chemistry due to its potential biological activities, primarily linked to its guanidine moiety.

Synthesis Methods

The synthesis of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions. The product is purified by recrystallization or chromatography.

StepDescription
1.Dissolve arginine in an organic solvent (e.g., DMF or DCM)
2.Add di-tert-butyl dicarbonate (Boc2O) to the solution
3.Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete
4.Purify the product by recrystallization or chromatography

Chemical Reactions

This compound undergoes various chemical reactions, including deprotection and coupling reactions. Deprotection involves removing the Boc groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Coupling reactions involve forming peptide bonds with other amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Reaction TypeReagents and Conditions
DeprotectionTFA in dichloromethane or HCl in dioxane
CouplingDIC or HBTU in DMF or DCM

Biological Activity and Applications

The biological activity of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is primarily linked to its guanidine moiety, which has been associated with various pharmacological effects. This compound is used in the synthesis of peptides and other complex molecules, contributing to research in chemistry, biology, medicine, and industry. It is particularly utilized in the development of peptide-based drugs and prodrugs with anticancer activity.

FieldApplication
ChemistryBuilding block for peptide synthesis
BiologyStudy of protein-protein interactions and enzyme mechanisms
MedicineDevelopment of peptide-based drugs and prodrugs with anticancer activity
IndustryProduction of cosmetics and other consumer products

Comparison with Similar Compounds

(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc protective groups, which enhance stability and selectivity. Similar compounds include derivatives with fewer Boc groups, such as Boc-arg-OH, or those with different protective groups like Fmoc-arg(boc)2-OH.

CompoundUnique Features
Boc-arg-OHSingle Boc group
Fmoc-arg(boc)2-OHAdditional fluorenylmethyloxycarbonyl (Fmoc) group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator